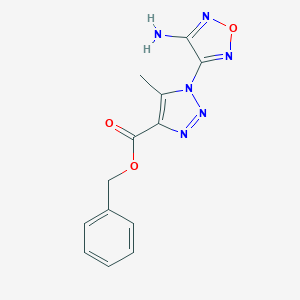![molecular formula C25H21N3OS2 B393530 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE](/img/structure/B393530.png)
2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a tetrahydropyrano ring, and substituted with various functional groups such as amino, benzyl, thienyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE typically involves a multi-step process. One common method involves the base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines. This process includes several key steps such as Michael addition, intramolecular cyclization, and aromatization . The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE lies in its specific substitution pattern and the presence of thienyl groups
Properties
Molecular Formula |
C25H21N3OS2 |
|---|---|
Molecular Weight |
443.6g/mol |
IUPAC Name |
(8E)-2-amino-6-benzyl-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H21N3OS2/c26-13-20-23(22-9-5-11-31-22)21-16-28(14-17-6-2-1-3-7-17)15-18(24(21)29-25(20)27)12-19-8-4-10-30-19/h1-12,23H,14-16,27H2/b18-12+ |
InChI Key |
PDLZOMBDWSRKFQ-LDADJPATSA-N |
SMILES |
C1C(=CC2=CC=CS2)C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CC=CS5 |
Isomeric SMILES |
C1/C(=C\C2=CC=CS2)/C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CC=CS5 |
Canonical SMILES |
C1C(=CC2=CC=CS2)C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chlorobenzyl 5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B393451.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B393452.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B393454.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B393457.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B393458.png)
![4-amino-N'-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B393459.png)
![Propenamide, 3-phenyl-N-[3-(2-benzoxazolyl)phenyl]-](/img/structure/B393460.png)
![3-[1-{3-nitrobenzyl}-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B393461.png)
![ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B393463.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B393465.png)

